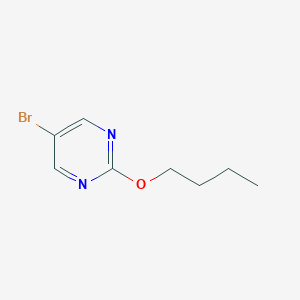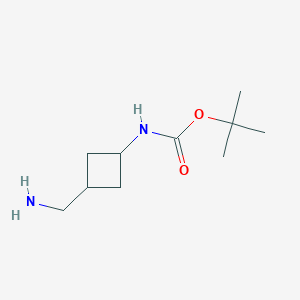
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate" is a chemical compound of significant interest in organic chemistry and pharmaceutical research due to its role as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of tert-butyl carbamates involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990). Additionally, a rapid synthetic method for a related tert-butyl carbamate was established with a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized by various techniques. For instance, X-ray diffraction studies revealed non-planar conformations in some tert-butyl carbamate compounds, with dihedral angles indicating significant structural features (Kant et al., 2015). High-resolution mass spectrometry and NMR spectroscopy are also used for characterization (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, demonstrating their versatility in organic synthesis. For example, tert-butyl carbamates are involved in Diels-Alder reactions (Padwa et al., 2003) and can be used in the synthesis of amines through asymmetric catalysis (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of tert-butyl carbamates can be investigated through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the thermal stability and melting points of these compounds (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamates, such as reactivity and stability, are influenced by their molecular structure. Their ability to participate in various organic reactions, including cycloadditions and kinetic resolutions, highlights their chemical versatility (Davies et al., 2004).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Carbocyclic Analogs of Nucleotides : The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of nucleotide analogs with potential therapeutic applications (Ober et al., 2004).
Stereochemistry and Synthesis
- Stereoselective Synthesis of Stereoisomers : It has been utilized in the efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating its versatility in creating complex molecular structures with specific stereochemical configurations (Wang et al., 2017).
Chemical Reactions and Methodologies
- Metalation and Alkylation Studies : Research has shown its efficacy in undergoing metalation between nitrogen and silicon, followed by reaction with various electrophiles, showcasing its utility in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
- CO2 Fixation : The compound has been used in cyclizative atmospheric CO2 fixation, efficiently leading to cyclic carbamates, which signifies its role in carbon capture and utilization strategies (Takeda et al., 2012).
Applications in Drug Development
- Anti-Cancer Drug Intermediates : Its derivatives have been synthesized as key intermediates for anti-cancer drugs, underlining its critical role in the development of new therapeutic agents (Hao, 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | |
CAS RN |
130369-10-7 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

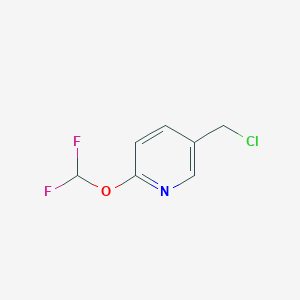
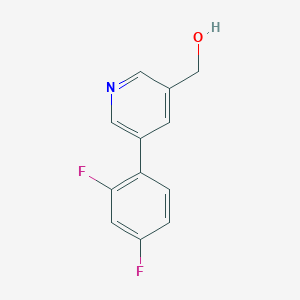
![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)
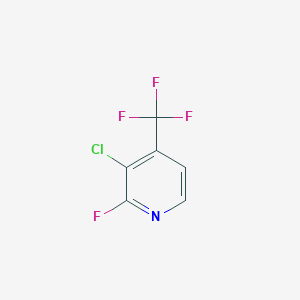
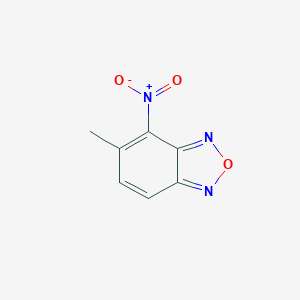
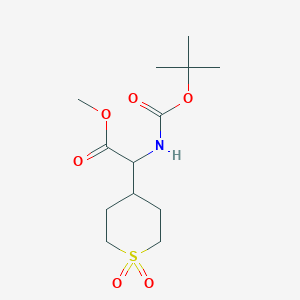
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
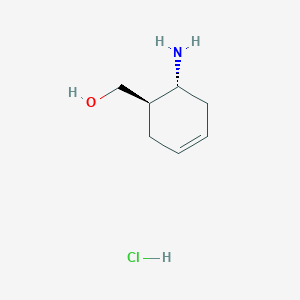
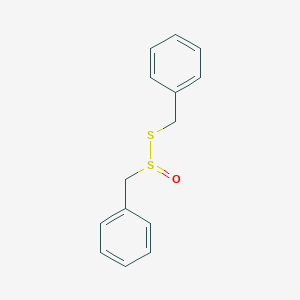
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)


